2-(3-Formylphenyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates, which are derivatives of isonicotinic acid. This compound features a formyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety. Its structure suggests potential applications in medicinal chemistry and organic synthesis due to the presence of both aromatic and heterocyclic components.
The compound can be synthesized from commercially available starting materials, including isonicotinic acid and appropriate aldehydes. It may also be obtained through various synthetic pathways that involve condensation reactions or modifications of existing isonicotinate derivatives.
2-(3-Formylphenyl)isonicotinate can be classified as:
The synthesis of 2-(3-Formylphenyl)isonicotinate typically involves a multi-step process:
The molecular structure of 2-(3-Formylphenyl)isonicotinate consists of:
C1=CC(=C(C=C1)C=O)C(=O)N=C2C=CC=N2
XQYFQZJHISWJNE-UHFFFAOYSA-N
2-(3-Formylphenyl)isonicotinate can participate in various chemical reactions:
The mechanism of action for compounds like 2-(3-Formylphenyl)isonicotinate often involves interactions at a molecular level with biological targets. While specific studies on this compound may be limited, similar structures have shown:
Further research would be necessary to elucidate specific mechanisms related to this compound's biological activity.
2-(3-Formylphenyl)isonicotinate has potential applications in various fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5